N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The compound likely contains a pyrrole and a pyrazine ring, which are common in nitrogen-containing heterocycles . These types of structures have been used in drug production and have exhibited a wide range of biological activities .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds have been involved in various chemical reactions. For instance, N - (pyridin-2-yl)furan-2-carboxamide was treated with excess P 2 S 5 in anhydrous toluene to afford the corresponding carbothioamide .Scientific Research Applications
Synthesis and Biological Applications
Research has focused on synthesizing novel compounds with potential biological activities, including antiviral, antimicrobial, and antitumor properties. The manipulation of furan and pyrazine derivatives serves as a cornerstone for developing molecules with significant biological applications.
Antiviral Activity
A study by Pei-Pei Wang et al. (2014) on alkaloids from the mangrove-derived actinomycete Jishengella endophytica 161111 found compounds active against the influenza A virus subtype H1N1, highlighting the potential of furan and pyrazine derivatives in antiviral drug development (Wang et al., 2014).
Antimicrobial and Antitumor Activity
The synthesis and evaluation of heterocyclic compounds derived from pyrazolyl-substituted 2(3H)-furanone demonstrated promising anticancer activities against various carcinoma cell lines, underscoring the significance of these compounds in developing new therapeutic agents (Abou-Elmagd et al., 2016).
Chemical Synthesis and Functionalization
The chemical synthesis and functionalization of pyrazine and furan derivatives offer a versatile approach to creating a broad range of novel compounds with potential biological applications. Studies demonstrate the synthesis of various heterocyclic compounds, including pyrazolo[3,4-b]pyridines and furo[3,2-e]pyrazolo[3,4-b]pyrazines, showcasing the chemical diversity and potential utility of these molecules (El‐Dean et al., 2018).
Mechanism of Action
Target of Action
The compound, also known as N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, is a derivative of pyrazinamide . Pyrazinamide is a first-line drug used in shortening TB therapy . The primary target of this compound is Mycobacterium tuberculosis H37Ra , the bacterium that causes tuberculosis .
Mode of Action
It is known that pyrazinamide and its derivatives exhibit their anti-tubercular activity by disrupting the functioning of the bacteria, leading to its death .
Biochemical Pathways
The compound affects the biochemical pathways of Mycobacterium tuberculosis, leading to its death .
Pharmacokinetics
The presence of the ether oxygen in the furan ring adds polarity and the potential for hydrogen bonding, which could improve the pharmacokinetic characteristics of the compound .
Result of Action
The compound exhibits significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . This indicates that the compound is effective in inhibiting the growth of the bacteria, leading to its death .
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c1-20-13(21)5-4-10(19-20)15(22)18-9-11-14(17-7-6-16-11)12-3-2-8-23-12/h2-8H,9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWBTBSLSOUPHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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